Pyrimido[1,2-a]purin-10(1H)-one
Overview
Description
Pyrimido[1,2-a]purin-10(1H)-one is a heterocyclic compound that belongs to the class of fused pyrimidine and purine derivatives. This compound is characterized by its unique structure, which combines the pyrimidine and purine rings, making it an interesting subject for research in various scientific fields.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to significant alterations in cell cycle progression and apoptosis induction within cells .
Biochemical Pathways
Related compounds have been shown to affect the purine biosynthesis pathway . This pathway is crucial for the formation of nucleic acids and plays a significant role in cellular energy supply and the biosynthesis of several amino acids and vitamins.
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
These interactions are crucial for numerous biochemical reactions, including DNA and RNA synthesis, energy storage and transfer, and signal transduction .
Cellular Effects
Related compounds have been shown to have significant cytotoxic activities against certain cell lines . This suggests that Pyrimido[1,2-a]purin-10(1H)-one could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Related compounds have shown significant effects in animal models at varying dosages .
Metabolic Pathways
As a purine derivative, it may be involved in purine metabolism, which includes interactions with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to be transported and distributed via specific transporters .
Subcellular Localization
Purines and their derivatives are typically found in various subcellular compartments, including the cytoplasm and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]purin-10(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate pyrimidine and purine precursors under specific reaction conditions. For example, the reaction of 2-aminopyrimidine with formamide under reflux conditions can lead to the formation of this compound. Another approach involves the cyclization of 2-aminopyrimidine derivatives with aldehydes or ketones in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[1,2-a]purin-10(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or purine rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can undergo nucleophilic substitution with amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing halogens or other leaving groups.
Scientific Research Applications
Pyrimido[1,2-a]purin-10(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[2,1-f]purinediones: These compounds share a similar fused ring structure but differ in the functional groups attached to the rings.
Pyrazolo[3,4-d]pyrimidine: Another class of fused heterocycles with similar structural features but different biological activities.
Uniqueness
Pyrimido[1,2-a]purin-10(1H)-one is unique due to its specific ring fusion and the presence of a keto group at the 10-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1H-pyrimido[1,2-a]purin-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGNVKUSNORFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145820 | |
Record name | Pyrimido(1,2-a)purin-10(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103408-45-3 | |
Record name | Pyrimido[1,2-a]purin-10(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103408-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimido(1,2-a)purin-10(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103408453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimido(1,2-a)purin-10(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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